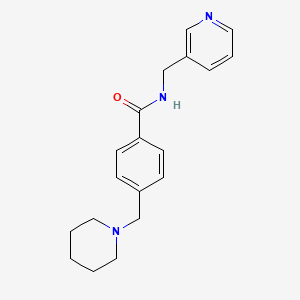
4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide
説明
Synthesis Analysis
The synthesis of derivatives of piperidine, including compounds similar to 4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide, involves complex chemical reactions aiming to enhance their bioactive properties. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized, showing significant anti-acetylcholinesterase activity, hinting at the complex synthesis process involved in producing such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
Theoretical studies have been conducted on compounds structurally related to 4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide, revealing insights into their conformation and potential interactions with biological targets. For example, theoretical conformational analysis of dopamine antagonistic benzamide drugs provides insights into the pharmacologically active conformers and their modes of interaction with receptors (van de Waterbeemd & Testa, 1983).
Chemical Reactions and Properties
Chemical reactions and properties of piperidine derivatives are pivotal in understanding their functional capabilities. For instance, various derivatives have been explored for their anti-acetylcholinesterase activity, which is crucial for developing antidementia agents. The molecular interaction studies of these compounds with receptors highlight the significance of their chemical structure in therapeutic applications (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives are crucial for their practical applications. Studies on the crystalline structure and surface analysis of related compounds offer valuable information on their stability, solubility, and formulation potential. For example, the crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative reveals insights into the orientation of molecular components and their implications for drug design (Artheswari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to biological targets, are essential for the development of therapeutically relevant compounds. The synthesis and receptor binding studies of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives demonstrate the intricate relationship between chemical structure and neuroleptic activities, providing a foundation for further exploration of piperidine derivatives in medical research (Remy et al., 1983).
特性
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-17-5-4-10-20-13-17)18-8-6-16(7-9-18)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVATPOEYSQDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4650459.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4650471.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4650475.png)
![2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650480.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4650502.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
![5-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4650523.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)


![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)